molecular formula C15H10F3N3O2S B3011349 N-[2-methoxy-5-(trifluoromethyl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide CAS No. 1202971-17-2

N-[2-methoxy-5-(trifluoromethyl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide

Cat. No.: B3011349
CAS No.: 1202971-17-2
M. Wt: 353.32
InChI Key: VHOZBXIPIDFFHU-UHFFFAOYSA-N
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Description

N-[2-Methoxy-5-(trifluoromethyl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide is a heterocyclic compound featuring a benzothiadiazole core substituted with a trifluoromethyl (CF₃) and methoxy (OCH₃) group on the phenyl ring. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the benzothiadiazole core contributes to π-π stacking interactions in biological systems.

Properties

IUPAC Name

N-[2-methoxy-5-(trifluoromethyl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3N3O2S/c1-23-13-5-3-9(15(16,17)18)7-12(13)19-14(22)8-2-4-10-11(6-8)21-24-20-10/h2-7H,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHOZBXIPIDFFHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)NC(=O)C2=CC3=NSN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methoxy-5-(trifluoromethyl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide typically involves multiple steps. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[2-methoxy-5-(trifluoromethyl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols, and catalysts such as palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[2-methoxy-5-(trifluoromethyl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging and as a bioactive molecule in drug discovery.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and electronic devices.

Mechanism of Action

The mechanism of action of N-[2-methoxy-5-(trifluoromethyl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with proteins, enzymes, or nucleic acids, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table summarizes key physicochemical properties of the target compound and analogs:

Compound Name Molecular Formula Molar Mass (g/mol) pKa (Predicted) Density (g/cm³) Core Structure
N-[2-Methoxy-5-(trifluoromethyl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide Not explicitly listed Benzothiadiazole
1-(2-Methoxy-5-(trifluoromethyl)phenyl)-5-(trifluoromethyl)-1H-benzimidazol-2(3H)-one C₁₆H₁₀F₆N₂O₂ 376.25 10.52 1.462 Benzimidazolone
2-Methoxy-5-(2,4-dioxo-5-thiazolidinyl)-N-((4-(trifluoromethyl)phenyl)methyl)benzamide C₂₀H₁₇F₃N₂O₅ 422.4 Thiazolidinylbenzamide
[2-Methoxy-5-(trifluoromethyl)phenyl]-4-morpholinylmethanone C₁₃H₁₄F₃NO₃ 289.25 Morpholinylmethanone

Key Observations:

  • The benzimidazolone derivative () shares the 2-methoxy-5-(trifluoromethyl)phenyl group but differs in its bicyclic core, leading to higher molar mass (376.25 g/mol) and basicity (pKa ~10.52) compared to benzothiadiazole derivatives.
  • The thiazolidinylbenzamide () incorporates a thiazolidine ring, increasing molecular weight (422.4 g/mol) and introducing hydrogen-bonding sites via the amide and dioxo groups.
Anticancer Activity
  • In , thiadiazole derivatives (e.g., compound 7b, IC₅₀ = 1.61 µg/mL against HepG-2) demonstrated potent cytotoxicity, attributed to the electron-deficient thiadiazole core and trifluoromethyl groups enhancing DNA intercalation or kinase inhibition .
  • The benzimidazolone analog () lacks direct activity data but shares structural motifs with kinase inhibitors (e.g., CF₃ groups stabilize hydrophobic binding pockets).
  • The benzothiadiazole carboxamide’s activity may depend on the electron-withdrawing nature of the benzothiadiazole ring, which could improve interactions with ATP-binding sites in kinases compared to benzimidazolones .
Metabolic Stability
  • The trifluoromethyl group in all analogs reduces oxidative metabolism, prolonging half-life. However, the morpholinylmethanone () may exhibit faster clearance due to its smaller size and lack of aromatic bulk .

Biological Activity

N-[2-methoxy-5-(trifluoromethyl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H8F3N3O2S. The presence of the trifluoromethyl group enhances lipophilicity and biological activity, making it an attractive candidate for drug design.

Research indicates that this compound exhibits multiple mechanisms of action:

  • Inhibition of Enzymes : It has been identified as a dual inhibitor of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are crucial in the endocannabinoid system. This inhibition can lead to increased levels of endocannabinoids, potentially providing pain relief and anti-inflammatory effects .
  • Anticancer Activity : The compound has shown promising results in various cancer cell lines. For example, it demonstrated significant antiproliferative effects against breast (MCF7), colon (HCT116), and prostate (PC-3) cancer cell lines with IC50 values in the low micromolar range .

Biological Activity Data

The following table summarizes the biological activities observed for this compound:

Activity Cell Line/Target IC50 Value (µM) Reference
AntiproliferativeMCF71.18 ± 0.14
AntiproliferativeHCT1160.67
AntiproliferativePC-30.80
Dual enzyme inhibitionsEH and FAAH-

Case Studies

  • Anticancer Efficacy : A study evaluated the compound's effects on various cancer cell lines using the National Cancer Institute's protocols. The compound exhibited potent anticancer activity across multiple types, particularly in leukemia and breast cancer models .
  • Pain Relief Mechanism : In vivo studies have shown that compounds with similar structures can alleviate pain without causing the side effects commonly associated with opioids. This suggests that this compound may offer a safer alternative for pain management .

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